

# 2-(Trifluoromethyl)benzohydrazide: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: 2-(Trifluoromethyl)benzohydrazide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource on **2-(Trifluoromethyl)benzohydrazide**, a key chemical intermediate in research and development. This document provides detailed information on its synthesis, physical and spectroscopic properties, key reactions, and potential biological applications, with a focus on its utility in medicinal chemistry and drug discovery.

## Core Properties of 2-(Trifluoromethyl)benzohydrazide

**2-(Trifluoromethyl)benzohydrazide** is a fluorinated aromatic hydrazide that serves as a versatile building block in organic synthesis. The presence of the trifluoromethyl group at the ortho position of the benzene ring significantly influences its chemical reactivity and the biological activity of its derivatives.

Table 1: Physical and Chemical Properties of **2-(Trifluoromethyl)benzohydrazide**

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>7</sub> F <sub>3</sub> N <sub>2</sub> O	[1]
Molecular Weight	204.15 g/mol	[1]
Melting Point	132-134 °C	N/A
Appearance	White solid	N/A
CAS Number	344-95-6	N/A

Table 2: Spectroscopic Data of a Key Precursor: Methyl 2-(Trifluoromethyl)benzoate

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Reference
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	7.78-7.72, 7.60-7.58	m	N/A	
3.93	s	N/A		
<sup>13</sup> C NMR (125.8 MHz, CDCl <sub>3</sub> )	167.3, 131.8, 131.2, 130.2	N/A		
128.8	q	32.0	N/A	
126.7	q	5.0	N/A	
123.5	q	271.0	N/A	
52.8	N/A			
<sup>19</sup> F NMR (376 MHz, CDCl <sub>3</sub> )	-59.79	s	N/A	

Note: Experimental spectroscopic data for **2-(Trifluoromethyl)benzohydrazide** was not available in the searched literature. The data for the direct precursor is provided for reference.

## Synthesis of 2-(Trifluoromethyl)benzohydrazide

The most common and straightforward method for the synthesis of **2-(Trifluoromethyl)benzohydrazide** is the hydrazinolysis of the corresponding methyl ester, methyl 2-(trifluoromethyl)benzoate.

## Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzohydrazide

This protocol is adapted from a general procedure for the synthesis of benzohydrazides from their corresponding methyl esters.[\[2\]](#)[\[3\]](#)

### Materials:

- Methyl 2-(trifluoromethyl)benzoate
- Hydrazine hydrate (80% solution in water)
- Ethanol
- Distilled water

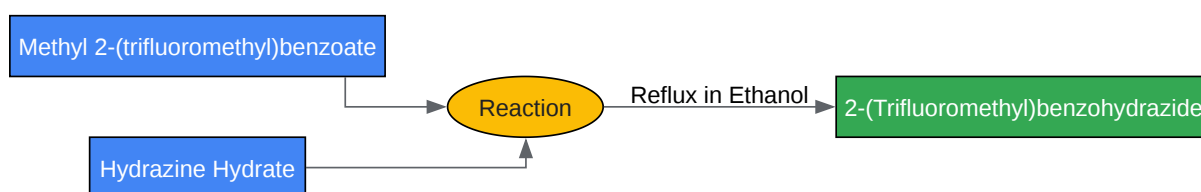
### Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Büchner funnel and flask
- Filtration paper
- Beakers and graduated cylinders

### Procedure:

- In a round-bottom flask, dissolve methyl 2-(trifluoromethyl)benzoate (1.0 equivalent) in ethanol.

- To this solution, add hydrazine hydrate (4.0 equivalents).
- Heat the reaction mixture to reflux with constant stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
- After completion, cool the reaction mixture to room temperature.
- Reduce the volume of the solvent under vacuum.
- Add cold distilled water to the concentrated mixture to precipitate the product.
- Collect the white solid by vacuum filtration using a Büchner funnel.
- Wash the solid with a small amount of cold distilled water.
- Dry the product under vacuum to obtain **2-(Trifluoromethyl)benzohydrazide**.



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Synthesis of **2-(Trifluoromethyl)benzohydrazide**.

## Key Reactions of 2-(Trifluoromethyl)benzohydrazide as a Research Intermediate

**2-(Trifluoromethyl)benzohydrazide** is a valuable intermediate for the synthesis of a variety of heterocyclic compounds and other derivatives, primarily through reactions involving the hydrazide moiety.

## Synthesis of Hydrazones

A common and important reaction of **2-(Trifluoromethyl)benzohydrazide** is its condensation with aldehydes and ketones to form hydrazones. These hydrazones are often investigated for their biological activities.

This protocol is adapted from the synthesis of hydrazones from 4-(trifluoromethyl)benzohydrazide.[2]

Materials:

- **2-(Trifluoromethyl)benzohydrazide**
- Substituted aldehyde (e.g., 4-chlorobenzaldehyde)
- Methanol
- Glacial acetic acid (catalytic amount)

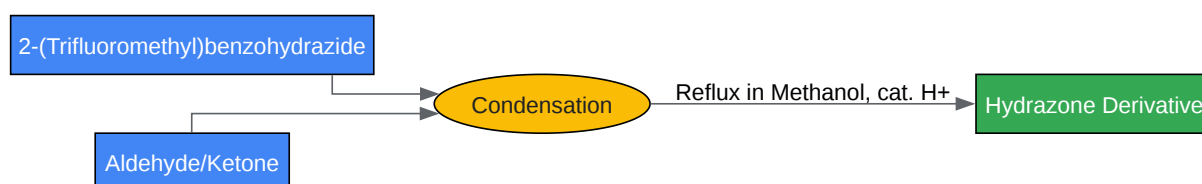
Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Büchner funnel and flask
- Filtration paper

Procedure:

- Suspend **2-(Trifluoromethyl)benzohydrazide** (1.0 equivalent) in methanol in a round-bottom flask.
- Add the substituted aldehyde (1.05 equivalents) to the suspension.
- Add a catalytic amount of glacial acetic acid (2-3 drops).

- Heat the mixture to reflux for 2-4 hours, during which the solid should dissolve and a new precipitate may form.
- After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
- Collect the precipitated product by vacuum filtration.
- Wash the solid with a small amount of cold methanol.
- Dry the product to obtain the corresponding hydrazone.



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General scheme for hydrazone synthesis.

## Potential Biological Activities and Signaling Pathways

While specific biological data for derivatives of **2-(Trifluoromethyl)benzohydrazide** is limited in the available literature, the broader class of benzohydrazide derivatives, particularly the isomeric 4-(Trifluoromethyl)benzohydrazide derivatives, have shown a range of biological activities. These findings suggest promising avenues of investigation for compounds derived from the 2-trifluoromethyl isomer.

## Antimicrobial and Anticancer Potential

Benzohydrazide derivatives are known to possess antimicrobial and anticancer properties.<sup>[4][5]</sup> The trifluoromethyl group can enhance these activities due to its lipophilicity and ability to participate in various non-covalent interactions with biological targets.<sup>[6]</sup> Derivatives of **2-**

**(trifluoromethyl)benzohydrazide** could be explored for their efficacy against various bacterial and fungal strains, as well as for their cytotoxic effects on cancer cell lines.[7][8][9]

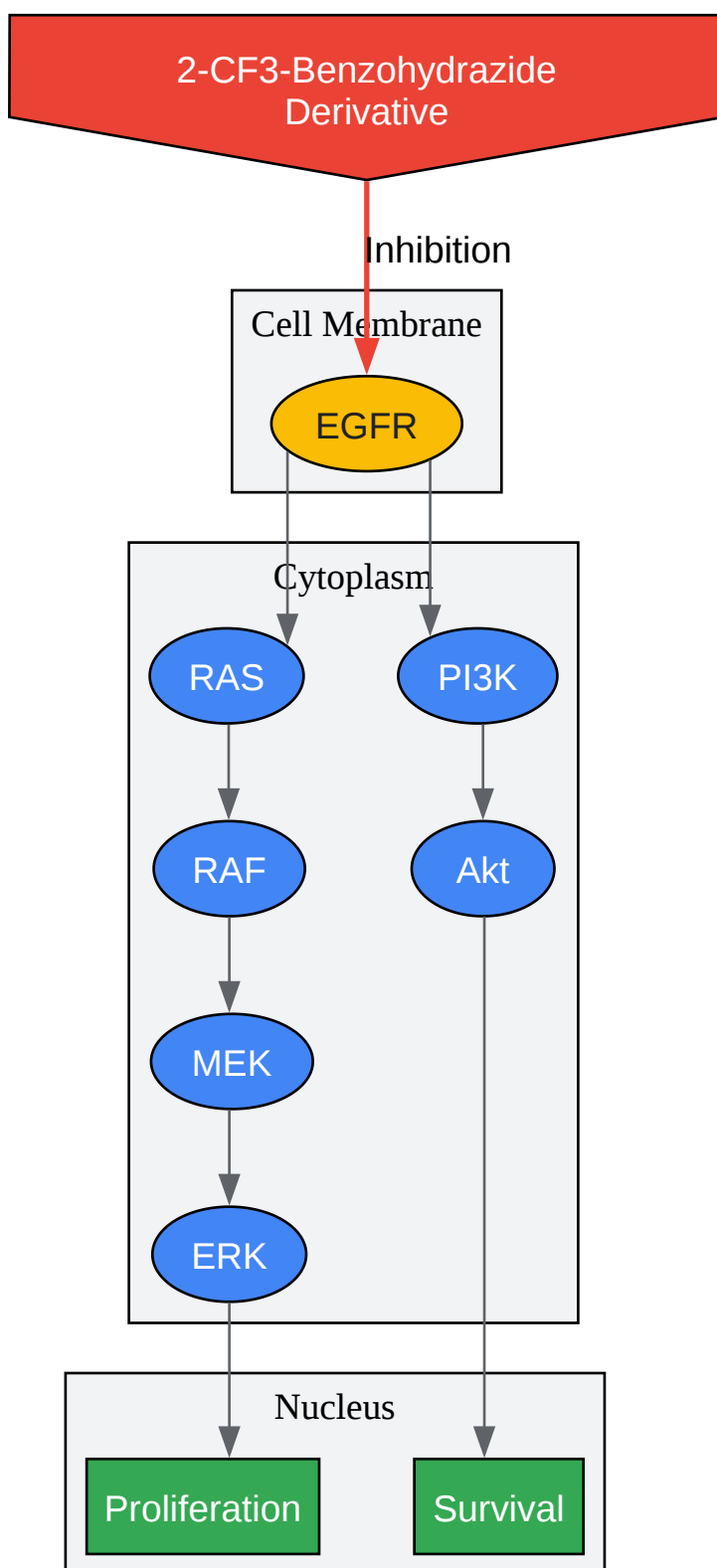
Table 3: Reported Biological Activities of Related Benzohydrazide Derivatives

Derivative Class	Biological Activity	Potential Target/Mechanism	Reference
4-(Trifluoromethyl)benzo hydrazones	Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition	Enzyme inhibition in the cholinergic system	[2]
Trifluoromethyl-containing benzimidazoles	Antimicrobial	Binding to bacterial enzymes	[7]
Benzohydrazide-dihydropyrazoles	EGFR Kinase Inhibition	Anticancer activity through inhibition of cell signaling	[10]
Thiazolo[4,5-d]pyrimidines with CF <sub>3</sub> group	Anticancer	Cytotoxicity against various cancer cell lines	[11]

## Enzyme Inhibition and Signaling Pathways

Derivatives of the isomeric 4-(trifluoromethyl)benzohydrazide have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in the nervous system.[2] This suggests that derivatives of **2-(Trifluoromethyl)benzohydrazide** could also be investigated as potential modulators of neuro-active enzymes.

Furthermore, benzohydrazide derivatives have been explored as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cancer cell proliferation and survival. [10] The inhibition of EGFR blocks downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to apoptosis and reduced tumor growth.



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Potential inhibition of the EGFR signaling pathway.



## Conclusion

**2-(Trifluoromethyl)benzohydrazide** is a valuable and versatile research chemical intermediate with significant potential in the synthesis of novel bioactive molecules. Its straightforward preparation and the reactivity of the hydrazide moiety allow for the creation of diverse libraries of compounds, such as hydrazones and various heterocyclic systems. While specific biological data for derivatives of the 2-isomer is an area for future research, the known activities of related benzohydrazides, particularly the 4-trifluoromethyl isomer, suggest that derivatives of **2-(Trifluoromethyl)benzohydrazide** are promising candidates for investigation as antimicrobial, anticancer, and neuro-active agents. This guide provides a foundational resource for researchers looking to utilize this important building block in their synthetic and medicinal chemistry programs.

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